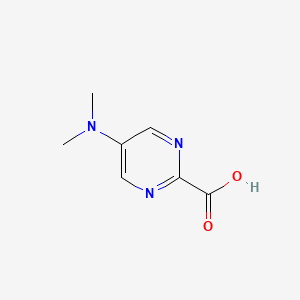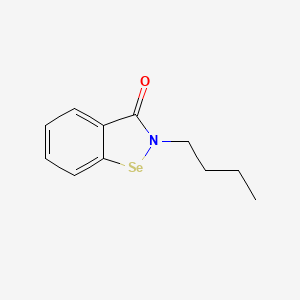
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one, also known as 2-butylselenazole, is a synthetic selenium-containing heterocyclic compound that has been studied for its potential medicinal, biological, and industrial applications. It is an analog of 1,2-benzoselenazole, a compound that has been studied for its antioxidant and anti-inflammatory properties. 2-butylselenazole has been found to have a higher antioxidant capacity than 1,2-benzoselenazole and has been used in a variety of scientific research applications. In
Aplicaciones Científicas De Investigación
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential medicinal, biological, and industrial applications. In the medical field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to treat cancer, inflammation, and other diseases. In the biological field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to protect against oxidative stress and to act as an anti-inflammatory agent. In the industrial field, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been studied for its potential to be used as a catalyst in chemical reactions.
Mecanismo De Acción
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines and by decreasing the production of nitric oxide.
Biochemical and Physiological Effects
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of ROS and RNS, reduce oxidative stress, and inhibit the release of pro-inflammatory cytokines. It has also been found to decrease the production of nitric oxide and to reduce inflammation. In addition, 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has been found to have anti-tumor effects, to reduce the growth of cancer cells, and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole has several advantages for laboratory experiments. It is a relatively inexpensive compound, it is stable in air, and it is easily synthesized. However, it is also important to note that 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole is a relatively new compound, and there is still more to be learned about its effects and applications.
Direcciones Futuras
There are several potential future directions for the study of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole. One potential direction is to study its potential to treat other diseases, such as cardiovascular diseases, diabetes, and Alzheimer’s disease. Another potential direction is to study its potential to be used as an industrial catalyst. Finally, it could be studied for its potential to be used as a food additive or supplement.
Métodos De Síntesis
2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole can be synthesized in a two-step process. The first step involves the reaction of 2-butyl selenide with 1,2-benzoselenazole in the presence of a base catalyst, such as sodium hydroxide, to form 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one. The second step involves the reaction of 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole with an acid, such as hydrochloric acid, to form 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-oneazole hydrochloride.
Propiedades
IUPAC Name |
2-butyl-1,2-benzoselenazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSe/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYKLOLVUCXNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2[Se]1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2,3-dihydro-1,2-benzoselenazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

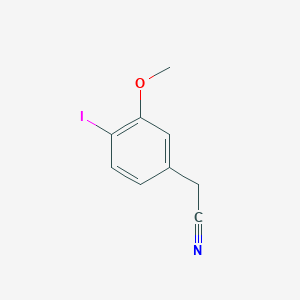
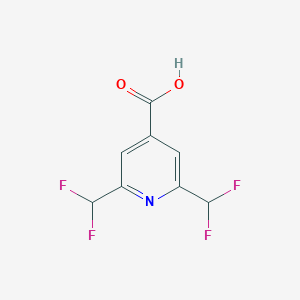
![7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6601475.png)

![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
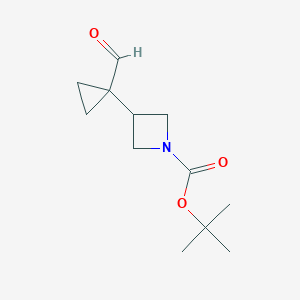


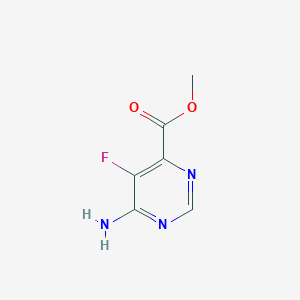
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)

